molecular formula C4H2F3NS B2569442 2-(Trifluoromethyl)-1,3-thiazole CAS No. 1449334-50-2

2-(Trifluoromethyl)-1,3-thiazole

Cat. No.: B2569442
CAS No.: 1449334-50-2
M. Wt: 153.12
InChI Key: XMXXKSHWUKNLPQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-thiazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electronegativity and lipophilicity, enhancing the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-thiazole typically involves the introduction of a trifluoromethyl group into a thiazole ring. One common method is the reaction of thiazole with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction is often carried out under mild conditions, using a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, the use of copper catalysts in the presence of trifluoromethylating agents has been reported to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: It is explored for its potential as an active pharmaceutical ingredient in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This interaction can modulate enzyme activity, inhibit protein-protein interactions, or alter cellular signaling pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1,3-oxazole
  • 2-(Trifluoromethyl)-1,3-imidazole
  • 2-(Trifluoromethyl)-1,3-pyrazole

Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)-1,3-thiazole exhibits unique reactivity due to the presence of sulfur in the thiazole ring. This sulfur atom can participate in additional chemical interactions, such as coordination with metal ions, which is not possible with the oxygen or nitrogen atoms in oxazole, imidazole, or pyrazole derivatives. This unique feature makes this compound particularly valuable in applications requiring specific chemical reactivity and stability .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NS/c5-4(6,7)3-8-1-2-9-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXXKSHWUKNLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449334-50-2
Record name 2-(trifluoromethyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-(bromomethyl)-2-(trifluoromethyl)-1,3-thiazole [prepared in accordance with U.S. Pat. No. 5,338,856] (170 mg, 069 mmol) in 5 mL of ethanol was treated sodium methylthiolate (60 mg, 0.86 mmol) at room temperature. The reaction was complete in 10 min and so the solvent was carefully removed under reduced pressure (40 mmHg) without heating. The residue was partitioned between dichloromethane and dilute hydrochloric acid, washed with saturated brine and dried over sodium sulfate. The solvent was again carefully removed under reduced pressure (40 mmHg) without heating to yield 5-[methylthio)methyl]-2-(trifluoromethyl)-1,3-thiazole (140 mg; 96%) as a pale orange liquid: 1H NMR (CDCl3) δ 7.75 (s, 1H), 3.90 (s, 2H), 2.10 (s, 3H); GCMS (FID) m/z 213 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sodium methylthiolate
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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